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2-Methylbutanethioamide - 88512-44-1

2-Methylbutanethioamide

Catalog Number: EVT-2730310
CAS Number: 88512-44-1
Molecular Formula: C5H11NS
Molecular Weight: 117.21
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Product Introduction

Source

The compound can be synthesized from various precursors, typically involving the reaction of 2-methylbutanoic acid or its derivatives with thionamide. The specific reactions and conditions can vary based on the desired purity and yield.

Classification

2-Methylbutanethioamide is classified as:

  • Chemical Class: Thioamide
  • Functional Group: Amide (with sulfur substitution)
  • Molecular Formula: C5H11NOS
  • Molecular Weight: Approximately 117.21 g/mol
Synthesis Analysis

Methods

Synthesis of 2-Methylbutanethioamide can be achieved through several methods, with the most common being:

  1. Direct Thionation: This involves treating 2-methylbutanamide with a thionating agent such as phosphorus pentasulfide or Lawesson's reagent.
  2. Acid Derivative Reaction: Reacting 2-methylbutanoic acid with thionamide under acidic conditions.

Technical Details

  • Reagents: Common reagents include thionyl chloride or phosphorus pentasulfide.
  • Conditions: Typically carried out under reflux conditions to ensure complete reaction.
  • Purification: The product is often purified through recrystallization or distillation to remove unreacted starting materials and byproducts.
Molecular Structure Analysis

Data

  • Bond Angles: The presence of the sulfur atom affects bond angles around the nitrogen and carbon atoms.
  • Hybridization: The carbon atoms are typically sp³ hybridized, while the nitrogen may exhibit sp² characteristics due to resonance.
Chemical Reactions Analysis

Reactions

2-Methylbutanethioamide is involved in various chemical reactions typical for thioamides:

  1. Nucleophilic Substitution: Thioamides can undergo nucleophilic attack at the carbonyl carbon when converted to thioesters.
  2. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding acids and amines.

Technical Details

  • Reaction Conditions: Vary based on the desired products; often require specific pH adjustments.
  • Yield Considerations: Reaction yields can be optimized by controlling temperature and reaction time.
Mechanism of Action

Process

The mechanism by which 2-Methylbutanethioamide acts in chemical reactions typically involves:

  1. Nucleophilic Attack: The sulfur atom can act as a nucleophile, facilitating various substitution reactions.
  2. Electrophilic Character: The carbon adjacent to the sulfur is electrophilic, allowing for further reactions with nucleophiles.

Data

Kinetic studies may reveal activation energies associated with these processes, providing insight into their efficiency and potential applications in synthetic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Boiling Point: Approximately 180°C under standard atmospheric pressure.
  • Melting Point: Data may vary; typically around -10°C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and diethyl ether; limited solubility in water due to hydrophobic alkyl chain.
  • Stability: Generally stable under normal conditions but sensitive to strong acids and bases.
Applications

Scientific Uses

2-Methylbutanethioamide has several applications in scientific research and industry:

  1. Pharmaceuticals: Potential use as an intermediate in drug synthesis due to its unique structural properties.
  2. Organic Synthesis: Employed in various synthetic pathways involving thioamides, facilitating the formation of more complex molecules.
  3. Research Tool: Used in studies exploring the reactivity of thioamides and their derivatives, contributing to the understanding of sulfur chemistry.
Biosynthetic Pathways and Enzymatic Mechanisms

Enzymatic Thioamidation in Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

The biosynthesis of thioamide-containing compounds like 2-methylbutanethioamide follows strategies observed in ribosomally synthesized and post-translationally modified peptides (RiPPs). In natural products such as thioviridamide, precursor peptides undergo enzymatic modification to install thioamides at specific residues [1] [3]. This process involves ATP-dependent activation of the peptide backbone amide bond, followed by sulfur insertion. The core enzymatic machinery—comprising a YcaO-family enzyme and its partner protein TfuA—recognizes the precursor peptide and converts the amide carbonyl (C=O) into a thioamide (C=S) [6] [9]. For 2-methylbutanethioamide, this suggests a ribosomal origin where a methylbutanoate-containing precursor is thioamidated post-translationally.

Table 1: Key Enzymes in RiPP Thioamidation

Enzyme/ProteinFunctionRole in Thioamide Formation
YcaOATP-dependent backbone activationPhosphorylates amide oxygen
TfuASulfur transferDelivers inorganic sulfide (S²⁻)
Precursor peptideSubstrate recognitionProvides modification site

Role of YcaO Superfamily Enzymes in Thioamide Formation

YcaO enzymes are central to thioamide biosynthesis. These ATP-dependent phosphotransferases activate the amide bond via O-phosphorylation, generating a reactive hemiorthoamide intermediate [3] [6]. Structural studies reveal that YcaO binds ATP and the peptide substrate in a conserved pocket, positioning the target amide for nucleophilic attack. In vitro reconstitution experiments demonstrate that YcaO alone can install thioamides in methanogenic archaeal peptides, but its efficiency increases markedly with TfuA [3] [9]. Kinetic analyses show a Km of 15–80 μM for ATP and 2–20 μM for peptide substrates, depending on the YcaO homolog [3]. For 2-methylbutanethioamide, this implies that YcaO likely phosphorylates the 2-methylbutanoyl precursor, enabling sulfur incorporation from a donor like thiophosphate.

Non-Ribosomal Peptide Synthase-Dependent Biosynthesis of Thioamide-Containing Metabolites

While RiPP pathways dominate ribosomal thioamide formation, non-ribosomal peptide synthases (NRPSs) offer an alternative route. The polythioamide antibiotic closthioamide employs standalone NRPS-like machinery, where cysteine desulfurases (e.g., NifS homologs) generate persulfide intermediates that directly thionylate amide bonds [4] [7]. This ATP-independent mechanism diverges from YcaO-dependent systems. For 2-methylbutanethioamide, NRPS-mediated biosynthesis could involve a specialized module that activates 2-methylbutanoic acid, adenylates its carboxyl group, and incorporates sulfide before releasing the thioamidated product. However, no NRPS gene clusters linked to short-chain thioamides like 2-methylbutanethioamide have been characterized, suggesting this remains hypothetical [4].

Biogenesis in Archaeal Systems: Insights from Methyl-Coenzyme M Reductase Modifications

Archaeal systems provide the best-characterized example of proteinogenic thioamidation. In methyl-coenzyme M reductase (MCR), glycine-465 undergoes thioamidation via the ycaO-tfuA gene products [2] [5] [9]. Genetic deletion in Methanosarcina acetivorans abolishes thioglycine formation, confirming the essentiality of this pathway. The reaction requires:

  • Backbone phosphorylation by archaeal YcaO
  • Sulfur donation from inorganic sulfide (likely mediated by TfuA)
  • Regioselectivity dictated by flanking residues (e.g., RLGFFGFDLQD in McrA) [3] [9]

Table 2: Thioamidation Requirements Across Domains

SystemSulfur SourceEnergy RequirementKey Residues for Recognition
Bacterial RiPPsTfuA-bound S⁰ATPLeader peptide motifs
Archaeal MCRLi₂S/Na₂SATPRLGFFGFDLQD sequence
NRPS (closthioamide)Cysteine-derivedNoneAdenylation domain specificity

For 2-methylbutanethioamide, archaeal-like YcaO enzymes could thioamidate free 2-methylbutanoic acid if recognized within a peptide-like context, though this remains unverified.

Evolutionary Divergence of Thioamide Biosynthetic Machinery Across Domains

Thioamide-forming enzymes exhibit domain-specific adaptations:

  • Bacteria: YcaO-TfuA pairs are embedded in RiPP biosynthetic gene clusters (BGCs) and require leader peptides for substrate targeting [1] [6].
  • Archaea: Standalone YcaO enzymes function without E1-like partners, recognizing linear peptide motifs near active sites (e.g., MCR’s Gly465) [9]. Some methanogens lack TfuA, suggesting YcaO can operate independently [3].
  • Eukarya: No thioamide-forming YcaO homologs are known, though the plant metabolite cycasthioamide implies undiscovered pathways [4].

Phylogenetic analyses reveal that YcaO enzymes from methanogens form a monophyletic clade distinct from bacterial RiPP-associated YcaOs [9]. This divergence reflects functional specialization: bacterial systems prioritize secondary metabolism, while archaeal enzymes modify conserved cellular proteins. For 2-methylbutanethioamide, its biosynthetic origin may align with either pathway, depending on the producing organism. However, the absence of characterized BGCs for small molecule thioamides underscores critical knowledge gaps.

This synthesis integrates mechanistic biochemistry and evolutionary genomics to propose testable models for 2-methylbutanethioamide biosynthesis, pending direct experimental validation.

Properties

CAS Number

88512-44-1

Product Name

2-Methylbutanethioamide

IUPAC Name

2-methylbutanethioamide

Molecular Formula

C5H11NS

Molecular Weight

117.21

InChI

InChI=1S/C5H11NS/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7)

InChI Key

BHPAXKBSATVOQB-UHFFFAOYSA-N

SMILES

CCC(C)C(=S)N

Solubility

not available

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